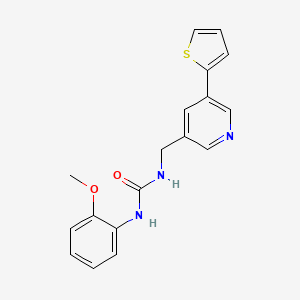

1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Description

1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a urea derivative featuring a 2-methoxyphenyl group on one arm of the urea moiety and a pyridin-3-ylmethyl group substituted with a thiophen-2-yl ring at the 5-position on the other arm. The thiophene-pyridine hybrid structure may contribute to π-π stacking and metal coordination, which are critical in medicinal chemistry applications such as kinase inhibition or antiproliferative activity .

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-23-16-6-3-2-5-15(16)21-18(22)20-11-13-9-14(12-19-10-13)17-7-4-8-24-17/h2-10,12H,11H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDZZZISKBQPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the appropriate methoxyphenyl and thiophenyl-pyridinyl precursors. These are then subjected to urea formation reactions under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary but may include the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the original compound, while reduction could lead to the formation of reduced analogs.

Scientific Research Applications

Organic Synthesis

1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea serves as a versatile building block in organic synthesis. It can facilitate the development of more complex molecules, enabling researchers to explore new chemical entities with potential applications across various domains .

Research into the biological activity of this compound has revealed its potential interactions with biological targets. Studies suggest it may exhibit properties that modulate enzyme activities or interact with specific receptors, making it a candidate for further investigation in pharmacology .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential. Preliminary studies indicate it may have applications in developing new drugs, particularly those targeting specific diseases where pyridine or thiophene derivatives are known to play a role .

Material Science

The compound's unique chemical structure allows for its use in developing new materials with specific properties. It can be employed in creating polymers or coatings that require enhanced durability or specific chemical interactions .

Case Studies

- Biological Interaction Studies : A study examining the interaction of this compound with various enzymes showed promising results in modulating enzyme activity, suggesting potential therapeutic uses .

- Material Development : Research into the use of this compound in polymer science has demonstrated its ability to enhance the mechanical properties of composites, indicating its utility in material applications .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves its interaction with molecular targets within a biological system. This could include binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural analogs (Table 1) highlight key differences in substituents, which affect physicochemical properties and bioactivity:

Table 1: Comparison of Structural Analogs

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2-methoxyphenyl group provides electron-donating effects, contrasting with 5h’s 4-fluorophenyl (electron-withdrawing) and 7n’s trifluoromethyl (strongly hydrophobic) .

- Heterocyclic Modifications : The thiophene-pyridine core in the target compound is structurally distinct from BG15973’s pyrazole-thiophene hybrid, which may alter target selectivity .

- Solubility and Stability : 5k’s benzo[d][1,3]dioxolane group improves aqueous solubility compared to the target’s methoxyphenyl, while 7n’s trifluoromethyl group enhances metabolic stability .

Antiproliferative Activity:

Compounds in were tested against 60 cancer cell lines. While the target compound’s specific data are unavailable, analogs provide insights:

- 5h (4-Fluorophenyl) : Moderate activity (GI₅₀ ~1–10 µM) against leukemia and breast cancer lines, attributed to fluorine’s lipophilicity enhancing membrane penetration .

- 5k (Dioxolane) : Higher solubility correlated with improved activity in renal cancer models (GI₅₀ ~0.5–5 µM), suggesting polar groups enhance bioavailability .

Kinase Inhibition Potential:

The thiophene-pyridine motif in the target compound resembles BG15973, which is hypothesized to target kinases like EGFR or VEGFR due to its heterocyclic core . The methoxyphenyl group may compete with ATP-binding pockets through hydrogen bonding, similar to 7n’s trifluoromethylphenyl group in kinase inhibition assays .

Biological Activity

1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its unique structural features, including the methoxyphenyl and thiophenyl-pyridinyl groups. These functional groups suggest potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function by modulating enzyme activity or binding to receptors, influencing various biochemical pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a study found that related arylureas inhibited glycogen synthase kinase 3 (GSK-3) activity, which is crucial in cancer cell proliferation. One derivative showed an IC50 value of 140 nM against GSK-3β, demonstrating potent inhibitory effects compared to standard references .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. In various studies, derivatives containing similar structural motifs have shown promising results against pathogenic bacteria. For instance, compounds with thiophene rings exhibited minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against strains like Staphylococcus aureus and Streptococcus pyogenes .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Activity Type | Compound | IC50/MIC | Reference |

|---|---|---|---|

| GSK-3 Inhibition | Related Arylurea | 140 nM | |

| Antimicrobial | Thiophene Derivative | 0.03–0.06 μg/mL | |

| Cytotoxicity | U937 Cells | 16.23 μM |

Case Studies

- GSK-3 Inhibition Study : A series of arylureas were synthesized and tested for their ability to inhibit GSK-3β. The most active compound demonstrated a reduction of enzyme activity by over 57% at a concentration of 1 μM, indicating significant potential for anticancer applications .

- Antimicrobial Efficacy : A study evaluated several thiophene-containing compounds for their antibacterial properties. Compounds demonstrated potent activity against S. aureus, with MIC values as low as 0.03 μg/mL, suggesting they could serve as leads for new antibiotic development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound is synthesized via nucleophilic addition of an isocyanate to an amine. For example, the 2-methoxyphenyl isocyanate reacts with (5-(thiophen-2-yl)pyridin-3-yl)methylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of isocyanate:amine), solvent polarity (higher yields in toluene vs. DCM), and temperature (reflux at 110°C for 8–12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >85% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this urea derivative?

- Methodological Answer :

- 1H/13C NMR : Verify aromatic protons (δ 6.8–8.5 ppm for thiophene, pyridine, and methoxyphenyl groups) and urea NH signals (δ 8.2–9.5 ppm, broad).

- IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and absence of isocyanate peaks (~2270 cm⁻¹).

- Mass Spectrometry (HRMS) : Ensure molecular ion [M+H]+ matches the calculated mass (e.g., C₁₉H₁₈N₃O₂S: 364.1122).

Cross-referencing with analogous urea derivatives (e.g., ) ensures accuracy .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's inhibitory activity against specific kinase targets implicated in cancer?

- Methodological Answer :

- Target Selection : Prioritize kinases with structural homology to known urea-binding domains (e.g., EGFR, VEGFR) using computational docking (AutoDock Vina) .

- In Vitro Assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) at varying concentrations (1 nM–10 µM). Include positive controls (e.g., gefitinib for EGFR) and measure IC₅₀ values.

- Data Validation : Replicate assays in triplicate, account for solvent effects (DMSO <0.1%), and validate via Western blot (phosphorylation inhibition of downstream targets like ERK1/2) .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, antiproliferative activity in HeLa vs. MCF-7 cells may vary due to differential kinase expression .

- Structural Confounds : Verify compound purity (HPLC ≥95%) and stability (e.g., urea hydrolysis under acidic conditions).

- Meta-Analysis : Use tools like Forest plots to statistically aggregate data from multiple studies, weighting results by sample size and methodology rigor. Discrepancies in IC₅₀ values >10-fold warrant re-evaluation of experimental parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.